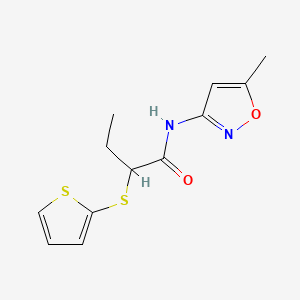
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-2-(2-thienylthio)butanamide, commonly known as MITB, is an organic compound with potential applications in scientific research. It is a thienylthio-based compound that belongs to the family of isoxazole derivatives. MITB has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
MITB has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties and has been used in the study of inflammatory bowel disease. MITB has also been studied for its potential as a cancer therapeutic agent and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of MITB is not fully understood, but it is believed to act as an inhibitor of the NF-κB pathway. This pathway plays a crucial role in the regulation of inflammation and immune response. By inhibiting this pathway, MITB may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
MITB has been shown to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the NF-κB pathway. It has also been shown to have potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells. Additionally, MITB has been studied for its potential as a treatment for neuroinflammation and has shown promising results in reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using MITB in lab experiments is its potential as an anti-inflammatory agent. It may be useful in the study of inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, its potential as a cancer therapeutic agent may make it useful in cancer research. However, one limitation of using MITB in lab experiments is its relatively limited research compared to other compounds. More research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for research on MITB. One area of interest is its potential as a treatment for inflammatory diseases such as inflammatory bowel disease and neuroinflammation. Additionally, more research is needed to fully understand its mechanism of action and its potential as a cancer therapeutic agent. Further studies may also investigate the potential use of MITB in combination with other compounds for increased efficacy.
Synthesis Methods
MITB can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(2-thienyl)ethanone with hydroxylamine hydrochloride to form 2-bromo-1-(2-thienyl)ethanone oxime. The oxime is then converted to the corresponding amide by reaction with 5-methylisoxazole-3-carboxylic acid. The final step involves the thiolation of the amide using thiourea and sodium hydroxide to form MITB.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-9(18-11-5-4-6-17-11)12(15)13-10-7-8(2)16-14-10/h4-7,9H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBHPZKURASMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)
![N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5172985.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![1-(2-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5173002.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)
![3-(2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173031.png)

![2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5173044.png)